molecular formula C9H13BrN2O2 B3202120 4-Bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid CAS No. 1020722-52-4

4-Bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B3202120
CAS No.: 1020722-52-4
M. Wt: 261.12 g/mol
InChI Key: INIDRSNKAMWSTC-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid (: 1020722-52-4) is a high-value brominated pyrazole derivative supplied for advanced research and development. This compound features a carboxylic acid functional group, making it a versatile building block or intermediate in organic synthesis and medicinal chemistry . The molecular formula is C 9 H 13 BrN 2 O 2 and it has a molecular weight of 261.12 g/mol . Pyrazole derivatives are recognized for their diverse biological and pharmaceutical properties and are of significant interest in the synthesis of metal-organic frameworks (MOFs) and for their metal ion extraction capabilities . The presence of both the bromine atom and the carboxylic acid group on the pyrazole core allows for further structural elaboration through various cross-coupling reactions and condensation reactions, enabling researchers to create a wide array of novel compounds for screening and development . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

IUPAC Name

4-bromo-2-ethyl-5-propylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-3-5-6-7(10)8(9(13)14)12(4-2)11-6/h3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIDRSNKAMWSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1Br)C(=O)O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under mild conditions, often in the presence of a base such as potassium carbonate or sodium hydroxide. The bromination step can be carried out using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available starting materials. The process may include steps such as alkylation, cyclization, and bromination, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or alkyl halides can be used under conditions such as reflux in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Reactions: Formation of substituted pyrazoles with various functional groups.

    Oxidation Reactions: Formation of carboxylates or other oxidized derivatives.

    Reduction Reactions: Formation of alcohols or aldehydes.

Scientific Research Applications

4-Bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural features and properties of 4-bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid and related compounds:

Compound Name CAS Number Molecular Formula Substituents (Positions) Predicted pKa Boiling Point (°C) Key Applications/Notes
This compound Not reported Likely C₉H₁₃BrN₂O₂ 1-Ethyl, 3-Propyl, 4-Bromo, 5-COOH Not reported Not reported Intermediate in organic synthesis
4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid 128537-50-8 C₈H₁₁BrN₂O₂ 1-Methyl, 3-Propyl, 4-Bromo, 5-COOH Not reported Not reported Safety data available (GHS)
5-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid 1565032-98-5 C₇H₉BrN₂O₂ 1-Isopropyl, 4-Bromo, 5-COOH 2.50 339.5 High thermal stability
4-Bromo-5-cyclopropyl-α-methyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid 1006320-26-8 C₁₁H₁₀BrF₃N₂O₂ 1-Acetic acid, 4-Bromo, 5-Cyclopropyl, 3-CF₃ Not reported Not reported Pharmacological potential
4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid 128537-48-4 C₇H₉BrN₂O₂ 1-Methyl, 3-Ethyl, 4-Bromo, 5-COOH Not reported Not reported Requires storage at 2–8°C

Key Observations

Bromine Position: The 5-bromo isomer (e.g., 5-bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid) exhibits a lower predicted pKa (2.50) compared to 4-bromo derivatives, suggesting stronger acidity due to electronic effects . Bulkier Substituents: Compounds with cyclopropyl or trifluoromethyl groups (e.g., CAS 1006320-26-8) demonstrate enhanced steric hindrance and electronegativity, which may improve binding specificity in biological targets .

Stability and Handling :

  • Derivatives like 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid require storage at 2–8°C, indicating sensitivity to temperature and moisture . Similar handling precautions are likely applicable to the target compound.

Pharmacological Relevance :

  • Pyrazole derivatives with carboxamide or thiohydrazine groups (e.g., 3-(4-bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid) highlight the scaffold’s adaptability in drug design, particularly for antimicrobial or anticancer agents .

Biological Activity

4-Bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its unique structure, featuring a bromine atom at position 4, an ethyl group at position 1, a propyl group at position 3, and a carboxylic acid group at position 5, allows for various chemical and biological applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom and the pyrazole ring play significant roles in binding to these targets, potentially modulating their activity. Research indicates that this compound may exhibit antimicrobial and anti-inflammatory properties by inhibiting specific enzymes involved in microbial growth and inflammation pathways .

Antimicrobial Properties

Studies have shown that this compound possesses notable antimicrobial activity against a range of pathogens. The compound has been evaluated for its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated that it inhibits bacterial growth with an IC50 (half-maximal inhibitory concentration) value indicating its potency.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research suggests that it may inhibit the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This property indicates potential therapeutic applications in treating inflammatory diseases .

Table: Summary of Biological Activities

Activity Effectiveness IC50 Values
AntimicrobialEffective against E. coli and S. aureusVaries by strain
Anti-inflammatoryReduces cytokine productionNot specified

Case Study: Antimicrobial Testing

A recent study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated a significant reduction in bacterial colonies when treated with the compound compared to control groups. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure .

Case Study: Inhibition of Inflammatory Pathways

Another investigation focused on the anti-inflammatory properties of this compound using macrophage cell lines. Upon treatment with this compound, researchers observed a marked decrease in the expression of inflammatory markers such as TNF-alpha and IL-6. These findings support further exploration into its use as an anti-inflammatory drug candidate .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid?

  • The synthesis typically involves palladium-catalyzed coupling reactions or multi-step functionalization of pyrazole cores. For example, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was synthesized using Pd(PPh₃)₄ as a catalyst in degassed DMF/water under reflux, followed by purification via column chromatography . Alkylation steps, such as introducing ethyl and propyl groups, may require controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side reactions .

Q. How is the compound characterized to confirm its structural integrity?

  • Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and regioselectivity.
  • IR spectroscopy : Identification of carboxylic acid (-COOH) and pyrazole ring vibrations.
  • Mass spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns.
  • Elemental analysis : Validation of purity and elemental composition.
    • For example, structural studies on analogous pyrazole-carboxylic acids (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) combined experimental data with DFT calculations to resolve spectral ambiguities .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in cross-coupling reactions?

  • Catalyst selection : Palladium catalysts like Pd(PPh₃)₄ are preferred for Suzuki-Miyaura couplings, but ligand choice (e.g., XPhos) can improve efficiency for sterically hindered substrates .
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while aqueous mixtures facilitate boronic acid coupling .
  • Temperature control : Reactions often require reflux (80–100°C) to activate Pd catalysts while minimizing decomposition.
  • Purification : Gradient elution in column chromatography (hexane/ethyl acetate) effectively separates brominated pyrazole derivatives from unreacted starting materials .

Q. How can computational methods resolve contradictions in spectroscopic data for this compound?

  • DFT calculations : Predict NMR chemical shifts and IR vibrational modes to cross-validate experimental data. For example, studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid used B3LYP/6-311++G(d,p) to match theoretical and experimental spectra .
  • Conformational analysis : Molecular docking or dynamics simulations assess preferred conformers, explaining discrepancies in NOESY or coupling constants.
  • Electron density maps : X-ray crystallography (if crystals are obtainable) provides unambiguous structural confirmation .

Q. What are the structure-activity relationship (SAR) implications of modifying substituents on the pyrazole core?

  • Bromine position : The 4-bromo group enhances electrophilicity for nucleophilic substitution, enabling further derivatization (e.g., aryl couplings) .
  • Alkyl chains : Ethyl and propyl groups influence lipophilicity, affecting solubility and membrane permeability in biological assays.
  • Carboxylic acid moiety : Critical for hydrogen bonding with target proteins (e.g., enzyme active sites). Esterification (e.g., ethyl esters) can improve bioavailability but requires hydrolysis for activity .
  • SAR studies on diarylpyrazoles demonstrated that substituent bulk and electronic effects correlate with antitubulin activity, suggesting similar optimization strategies for this compound .

Methodological Considerations

Q. How to address low solubility of this compound in aqueous assays?

  • Co-solvents : Use DMSO or ethanol (≤1% v/v) to pre-dissolve the compound before diluting in buffer.
  • pH adjustment : Deprotonate the carboxylic acid group (pKa ~4–5) by working at pH ≥7 to enhance solubility.
  • Micellar systems : Incorporate surfactants (e.g., Tween-80) for in vitro studies requiring neutral pH .

Q. What are the best practices for storing this compound to ensure stability?

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent photodegradation.
  • Desiccation : Use silica gel or molecular sieves to avoid hydrolysis of the carboxylic acid group.
  • Long-term stability : Periodic NMR or HPLC analysis (every 6 months) monitors decomposition, particularly for brominated analogs prone to debromination .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the biological activity of pyrazole-5-carboxylic acid derivatives?

  • Assay variability : Differences in cell lines (e.g., cancer vs. normal), incubation times, or compound purity (≥95% by HPLC) can skew results.
  • Metabolic interference : Esterified prodrugs (e.g., ethyl esters) may require intracellular hydrolysis for activity, leading to false negatives in cell-free assays .
  • Off-target effects : Use siRNA knockdown or competitive binding assays to isolate target-specific interactions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
4-Bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid

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